molecular formula C11H11NO2 B041588 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 6260-86-2

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B041588
CAS RN: 6260-86-2
M. Wt: 189.21 g/mol
InChI Key: KDXXXECBTWLZSQ-UHFFFAOYSA-N
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Patent
US04981865

Procedure details

Phosphorous oxychloride (12.7 ml, 0.136 mol) is added dropwise at 0° C. to dimethylformamide (42.4 ml, 0.544 mol) over 30 minutes. A solution of 5-methoxy-2-methylindole (20 g, 0.124 mol) in 40 ml of DMF is added dropwise over 45 minutes. When 30 ml of the indole solution has been added, it becomes necessary to add 10 ml of DMF to break up the heavy paste which forms. The reaction mixture is then warmed to 35° C. for one hour. After 30 minutes the reaction again becomes too pasty, and 5 ml more of DMF is added. The bath is removed, and 60 g of crushed ice is added quickly to the reaction mixture. The reaction mixture is stirred for 30 minutes followed by addition of 20 ml of water and 40 g of ice. A solution of sodium hydroxide (25 g) in water (200 ml) is added dropwise to the red solution. After the first one-third of this sodium hydroxide solution has been added, the color changes to yellow, and the remainder of the sodium hydroxide solution is added quickly. It is rapidly brought to a boil (100°-120° C.) for 10 minutes, cooled and refrigerated overnight. The solid is filtered and washed four times with cool water. It is dried in a vacuum oven at 50° C. for 22 hours to give 23.0 g (98%) of powdery yellow crystals of pure 5-methoxy-2-methyl-1H-indole-3-carboxaldehyde; mp 190°-191° C.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[CH:11]2.N1C2C(=CC=CC=2)C=C1.CN([CH:30]=[O:31])C>>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[C:11]2[CH:30]=[O:31]

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
42.4 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The bath is removed
ADDITION
Type
ADDITION
Details
60 g of crushed ice is added quickly to the reaction mixture
ADDITION
Type
ADDITION
Details
followed by addition of 20 ml of water and 40 g of ice
ADDITION
Type
ADDITION
Details
A solution of sodium hydroxide (25 g) in water (200 ml) is added dropwise to the red solution
ADDITION
Type
ADDITION
Details
After the first one-third of this sodium hydroxide solution has been added
ADDITION
Type
ADDITION
Details
the color changes to yellow, and the remainder of the sodium hydroxide solution is added quickly
WAIT
Type
WAIT
Details
It is rapidly brought to a boil (100°-120° C.) for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
refrigerated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed four times with cool water
CUSTOM
Type
CUSTOM
Details
It is dried in a vacuum oven at 50° C. for 22 hours
Duration
22 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(=C(NC2=CC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.